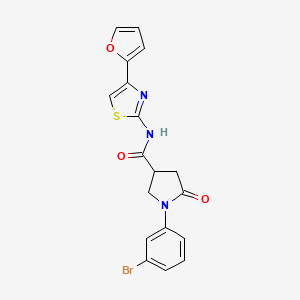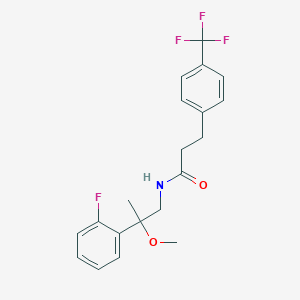
2-Methyl-1,4-diphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-diphenylbenzene , also known as p-terphenyl , belongs to a group of closely related aromatic hydrocarbons. It consists of a central benzene ring substituted with two phenyl groups. There are three substitution patterns: ortho-terphenyl , meta-terphenyl , and para-terphenyl . Commercial grade terphenyl is generally a mixture of these three isomers. These compounds have found applications in various fields, including heat storage and transfer agents .
Molecular Structure Analysis
The molecular formula of p-terphenyl is C18H14 , with a molar mass of approximately 230.31 g/mol . It appears as a white powder and has a melting point range of 212 to 214°C . The compound is insoluble in water and exhibits a refractive index of 1.65 .
Physical And Chemical Properties Analysis
科学的研究の応用
Antioxidant Properties and Reaction Sites
The application of derivatives of 1,4-diphenylbenzene, such as N,N′-diphenylbenzene-1,4-diamine and its various substituted forms, has been explored in the field of antioxidants. Kortišová, Breza, and Cibulková (2007) conducted a study on the reaction sites of these compounds, suggesting their potential effectiveness in antioxidant applications due to the formation of stable structures during dehydrogenation processes (Kortišová, Breza, & Cibulková, 2007).
Electropolymerization and Electrochromic Applications
Ma Chun (2008) investigated the electropolymerization of compounds like 1,4-di-2-thienylbenzene, which is structurally related to 2-Methyl-1,4-diphenylbenzene. The study demonstrated the potential use of these polymers in electrochromic devices due to their cyan-orange and red-green-blue electrochromism, indicating applications in electronic display technologies (Ma Chun, 2008).
Synthesis and Structural Applications
Cheng, Höger, and Fenske (2003) provided insights into the facile synthesis and X-ray structure of alkoxy-functionalized dibenzo[fg,op]naphthacenes, derived from compounds like 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes. This study suggests applications in the field of material science and molecular engineering (Cheng, Höger, & Fenske, 2003).
Organic Light Emitting Diodes (OLEDs)
Xie et al. (2005) explored the use of 2,5-diphenyl-1,4-distyrylbenzene in OLEDs. The study highlighted its high-intensity solid-state emission, which is similar to its single-molecule characteristics. This indicates its potential for high-performance OLEDs (Xie et al., 2005).
Aggregation-Induced Emission Enhancement
Gao et al. (2010) conducted a time-resolved fluorescence study on molecules like CNDPASDB, which is structurally similar to 2-Methyl-1,4-diphenylbenzene. Their findings on aggregation-induced emission (AIE) and the restriction of intramolecular charge transfer state suggest applications in advanced fluorescence and light-emitting materials (Gao et al., 2010).
Catalytic Applications in Hydroarylation
Saravanakumar, Ramkumar, and Sankararaman (2011) explored the synthesis and structure of palladium complexes involving 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene, indicating its application in catalytic processes like hydroarylation of alkynes. This highlights its potential in synthetic chemistry and industrial applications (Saravanakumar, Ramkumar, & Sankararaman, 2011).
特性
IUPAC Name |
2-methyl-1,4-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPFGAPKAMFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-diphenylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)


![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)
![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)
